5-Quinolinamine, 6,7-dimethyl- 5-Quinolinamine, 6,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 56932-12-8
VCID: VC16007216
InChI: InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

5-Quinolinamine, 6,7-dimethyl-

CAS No.: 56932-12-8

Cat. No.: VC16007216

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

5-Quinolinamine, 6,7-dimethyl- - 56932-12-8

Specification

CAS No. 56932-12-8
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 6,7-dimethylquinolin-5-amine
Standard InChI InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3
Standard InChI Key FIXXDTUVJKKUNE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC=N2)C(=C1C)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name for this compound, 6,7-dimethylquinolin-5-amine, reflects its substitution pattern: a quinoline backbone with methyl groups at positions 6 and 7 and an amino group at position 5. The canonical SMILES representation (CC1=CC2=C(C=CC=N2)C(=C1C)N) and InChIKey (FIXXDTUVJKKUNE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
IUPAC Name6,7-dimethylquinolin-5-amine
Canonical SMILESCC1=CC2=C(C=CC=N2)C(=C1C)N
InChI KeyFIXXDTUVJKKUNE-UHFFFAOYSA-N

The methyl groups at positions 6 and 7 introduce steric effects that influence molecular interactions, while the amino group at position 5 enhances hydrogen-bonding capabilities, critical for biological activity.

Synthesis and Chemical Reactivity

Synthetic Routes

Quinoline derivatives are typically synthesized via cyclization reactions. For 5-quinolinamine, 6,7-dimethyl-, potential routes include:

  • Skraup Synthesis: Cyclization of 3,4-dimethylaniline with glycerol and sulfuric acid, followed by nitration and reduction to introduce the amino group.

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones bearing methyl groups.

These methods often require optimization of reaction conditions (e.g., temperature, catalyst) to achieve regioselective substitutions.

Table 2: Comparative Analysis of Quinoline Synthesis Methods

MethodStarting MaterialsKey ChallengesYield Range
Skraup SynthesisAniline derivativesControl of exothermic reactions40–60%
FriedländerAminobenzaldehydesRegioselectivity of substitutions50–70%

Reactivity Profile

The amino and methyl groups dictate the compound’s reactivity:

  • Amino Group: Participates in electrophilic substitution (e.g., acetylation, sulfonation) and serves as a directing group for further functionalization.

  • Methyl Groups: Undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse, but comparisons with analogs provide insights:

  • Density: Estimated at 1.2–1.3 g/cm³ (similar to 6-nitro-5-quinolinamine ).

  • Melting Point: Predicted to exceed 200°C based on methyl-substituted quinoline amines.

  • Solubility: Limited water solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Biological Activity and Applications

Table 3: Biological Activities of Related Quinoline Derivatives

CompoundActivityMechanism
6-Nitro-5-quinolinamineAntimicrobialEnzyme inhibition
4-Amino-6,7-dimethylquinolineAnticancerDNA intercalation

Materials Science Applications

Quinoline derivatives are explored as:

  • Organic Semiconductors: Planar aromatic systems facilitate charge transport.

  • Fluorescent Probes: Amino groups enable conjugation with biomolecules for imaging.

Future Research Directions

  • Synthetic Optimization: Develop eco-friendly protocols (e.g., microwave-assisted synthesis) to improve yields.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Structure-Activity Relationships: Systematically modify substituents to enhance potency .

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